4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol
Description
4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings, halogen substituents, and functional groups
Properties
Molecular Formula |
C29H23ClFN3O3 |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
4-[3-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C29H23ClFN3O3/c1-2-36-26-16-20(11-14-25(26)35)28-29(34-15-4-3-8-27(34)33-28)32-17-19-9-12-21(13-10-19)37-18-22-23(30)6-5-7-24(22)31/h3-17,35H,2,18H2,1H3/b32-17+ |
InChI Key |
JHWHDVMIXQGSDO-VTNSRFBWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves a nucleophilic substitution reaction where the methoxy group is introduced to the aromatic ring.
Formation of the Schiff base: The aldehyde group reacts with an amine to form the Schiff base, which is a key intermediate in the synthesis.
Final coupling and functionalization: The final step involves coupling the intermediate with the ethoxyphenol group under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: Halogen substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the Schiff base would yield secondary amines.
Scientific Research Applications
4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-HYDROXYPHENOL
- 4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL
Uniqueness
The uniqueness of 4-{3-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
